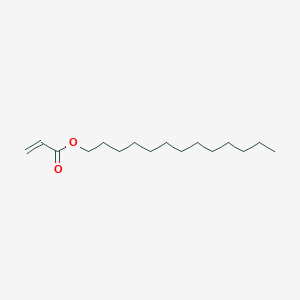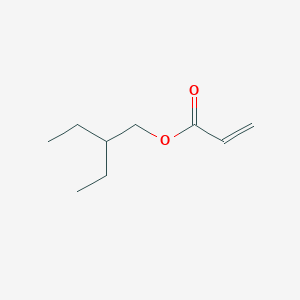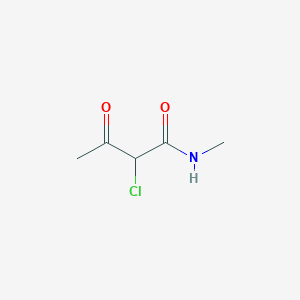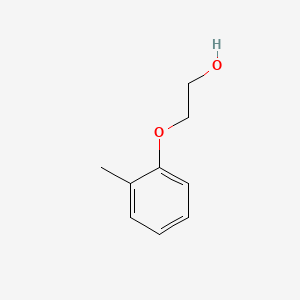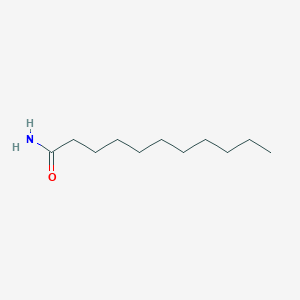
Undecanamide
Overview
Description
Undecanamide is a compound with the molecular formula C11H23NO . It has an average mass of 185.306 Da and a monoisotopic mass of 185.177963 Da .
Molecular Structure Analysis
This compound has a simple structure with several notable features . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds . The compound has a polar surface area of 43 Ų and a molar refractivity of 56.6±0.3 cm³ .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³ . Its boiling point is 320.2±10.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.2±3.0 kJ/mol . The flash point of this compound is 147.5±19.0 °C . The index of refraction is 1.449 . The compound has a molar volume of 210.9±3.0 cm³ .
Scientific Research Applications
Synthesis and Analysis of Cyclic Oligoamides
Undecanamide plays a crucial role in the synthesis of cyclic oligo(this compound)s, also known as nylon 11 s. These compounds are synthesized using high dilution conditions and analyzed using techniques like fast atom bombardment mass spectrometry (FABMS) and high-pressure liquid chromatography (HPLC). Such oligoamides are valuable in the study of polymer chemistry and material sciences (Peng & Hodge, 1998).
Role in Polymer-supported Synthesis
Research on cyclic oligoamides and alternating oligo(amide–ester)s has been advanced using this compound. The polymer-supported method used for these syntheses demonstrates the versatility of this compound in polymer chemistry, contributing significantly to the field of synthetic polymers (Hodge & Peng, 1999).
Liquid-Phase Microextraction Method
This compound, specifically 1-undecanol, has been utilized in a novel liquid-phase microextraction method. This method is significant in analytical chemistry, particularly for the extraction and determination of trace amounts of pollutants in environmental samples (Khalili Zanjani et al., 2007).
Synthesis of Poly(ester-imide-ether)s
This compound-based oligomers have been used in the synthesis and study of various reactive oligomers. These oligomers are essential in creating block copolymers, contributing to the development of materials like poly(ester-imide)s and poly(ether-ester-imide)s, which possess notable mechanical properties and potential applications in adhesives (Honore, Deleens, & Maréchal, 1980).
Convection in Magnetic Colloid
In the field of physics, undecane-based magnetic colloid layers have been studied to understand thermal gravitational convection. Such research is pivotal in understanding the dynamic behavior of colloids and has implications for material science and engineering applications (Kolchanov & Arefyev, 2017).
Biosurfactant Production and Biodegradation
This compound derivatives, like 1-undecanol, are used in the production of biosurfactants by microorganisms. These biosurfactants have a positive influence on the biodegradation of petroleum hydrocarbons, playing a significant role in environmental bioremediation (Hua et al., 2003).
Safety and Hazards
When handling Undecanamide, it is advised to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
Undecanamide is a hydroxyl group-containing amide that binds to the receptor site of the hydroxyl group-containing enzyme . It primarily targets the prostaglandin synthase enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
This compound interacts with its target by inhibiting the prostaglandin synthase enzyme . This inhibition results in a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound has an inhibitory effect on growth factor activity, which may be due to its ability to decrease serum bile acids and reactive oxygen species (ROS) concentrations .
Pharmacokinetics
This compound exhibits high gastrointestinal (GI) absorption, making it highly bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can readily cross biological membranes .
Result of Action
The inhibition of the prostaglandin synthase enzyme by this compound leads to a decrease in the production of inflammatory mediators . This can result in reduced inflammation and pain. Additionally, the decrease in serum bile acids and ROS concentrations due to this compound’s inhibitory effect on growth factor activity could potentially lead to a reduction in cell proliferation and oxidative stress .
Properties
IUPAC Name |
undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292545 | |
| Record name | Undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244-06-6 | |
| Record name | Undecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 83586 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Undecanamide derivatives, particularly those structurally similar to estradiol, have demonstrated interactions with 17β-hydroxysteroid dehydrogenases (17β-HSDs). Specifically, these compounds act as inhibitors of 17β-HSD type 2, the enzyme responsible for converting estrone to estradiol and androstenedione to testosterone [, , ]. This inhibition disrupts the production of estradiol, a key driver of estrogen-dependent cancers, leading to anti-estrogenic effects and inhibiting the proliferation of cancer cells [, , ]. For example, N-Butyl, N-methyl, 11-[3',17' β-(dihydroxy)-1',3',5'(10')-estratrien-16' α-yl]-9(R/S)-bromo this compound exhibited potent inhibition of 17β-HSD type 2 with an IC50 of 10.6 μM [].
ANone: The question asks specifically about "this compound", which is different from the "this compound derivatives" discussed in the provided research papers. Therefore, we can only provide information on the general structure of this compound, not the specific derivatives.
ANone: The provided research papers do not present evidence suggesting that this compound derivatives themselves act as catalysts. The focus remains on their biological activity as enzyme inhibitors and potential therapeutic agents.
A: While the provided research papers do not extensively discuss computational chemistry studies, one study employed docking simulations to investigate the binding mode of Sah 58-035 [3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide] to the estrogen receptor []. This study revealed that Sah 58-035 fits well within the receptor's ligand-binding site, providing insights into its agonistic activity []. Further computational studies, including QSAR modeling, could be valuable in exploring the structure-activity relationships and optimizing the potency and selectivity of this compound derivatives.
A: Understanding the SAR of this compound derivatives is crucial for optimizing their therapeutic potential. Research indicates that modifications to the steroidal core and the 7α-side chain significantly influence the biological activity of these compounds [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
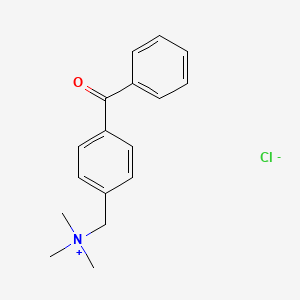

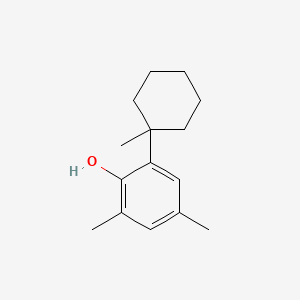
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)

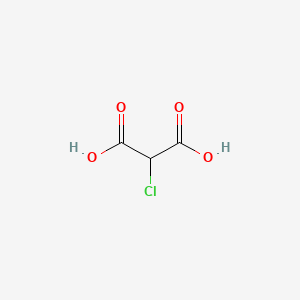

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)
